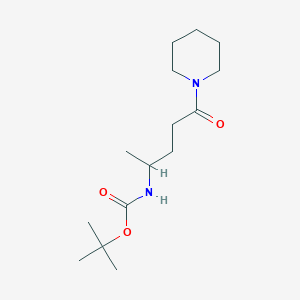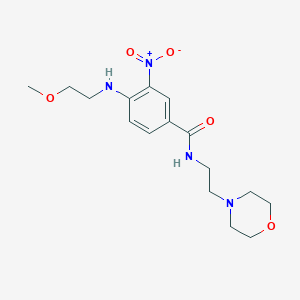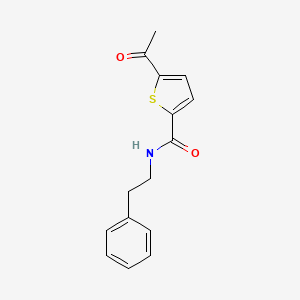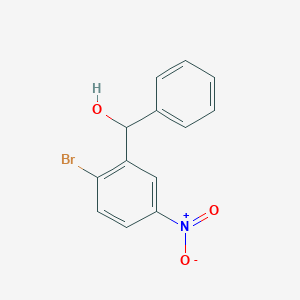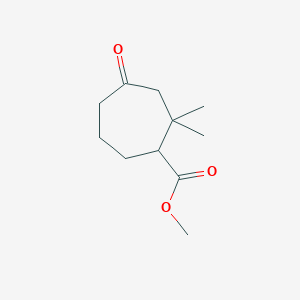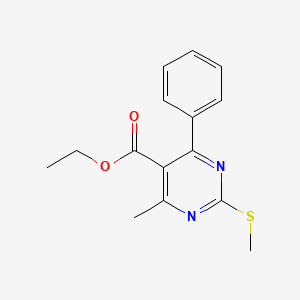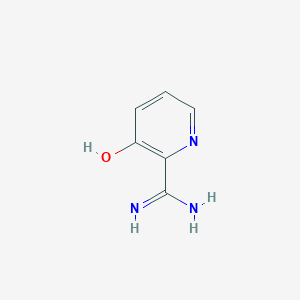![molecular formula C18H12N2O B13878477 3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
3-Phenylpyrimido[2,1-a]isoquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpyrimido[2,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrimidine ring fused to an isoquinoline ring, with a phenyl group attached at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzaldehyde with a suitable pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Pyrimido[6,1-a]isoquinolin-4-one: Another member of the pyrimidoisoquinoline family with similar structural features but different biological activities.
Praziquantel Derivatives: Compounds like praziquantel-3-arylidene derivatives share structural similarities and exhibit antiparasitic activities.
Uniqueness: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one stands out due to its unique combination of a pyrimidine and isoquinoline ring system, along with the phenyl group at the 3-position. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H12N2O |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
3-phenylpyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-18-16(13-6-2-1-3-7-13)12-19-17-15-9-5-4-8-14(15)10-11-20(17)18/h1-12H |
Clave InChI |
HQTWYXOFCGGLQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3C4=CC=CC=C4C=CN3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


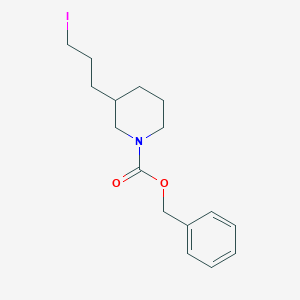
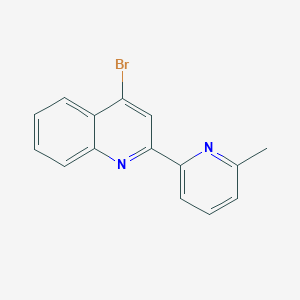
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
